

# "analytical methods for 2C-B-BZP hydrochloride identification"

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## Compound of Interest

Compound Name: 2C-B-BZP (hydrochloride)

Cat. No.: B1162866

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## Abstract & Scope

This guide details the analytical characterization of 1-(4-bromo-2,5-dimethoxybenzyl)piperazine, commonly known as 2C-B-BZP.<sup>[1][2][3]</sup> As a hybrid designer drug combining the structural motifs of the phenethylamine 2C-B and the piperazine BZP, this compound presents unique identification challenges.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the standard screening tool, this protocol emphasizes that GC-MS alone is insufficient for absolute identification due to the existence of regioisomers with identical mass spectral fragmentation. We present a multi-tiered workflow integrating FTIR (Fourier-Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) to ensure forensic defensibility.

Key Compound Data:

- IUPAC Name: 1-(4-bromo-2,5-dimethoxybenzyl)piperazine<sup>[1][2][3]</sup>
- Salt Form: Dihydrochloride (2HCl)
- Molecular Weight: 315.21 g/mol (Freebase) / 388.13 g/mol (2HCl)
- CAS: 1094424-37-9 (Base)<sup>[4]</sup>

## Sample Preparation Protocols

The dihydrochloride salt form of 2C-B-BZP is highly polar and non-volatile, necessitating specific preparation steps depending on the analytical technique.

## Protocol A: Liquid-Liquid Extraction (LLE) for GC-MS

- Objective: Convert the HCl salt to the volatile freebase form to prevent thermal degradation and column adsorption.
- Reagents: 0.1 M NaOH, Chloroform (HPLC Grade), Anhydrous Sodium Sulfate.

Step-by-Step:

- Dissolve 10 mg of the target sample in 1 mL of deionized water.
- Add 0.5 mL of 0.1 M NaOH to basify (pH > 10). Check with litmus paper.
- Add 1 mL of Chloroform and vortex vigorously for 30 seconds.
- Centrifuge at 3000 RPM for 2 minutes to separate phases.
- Extract the bottom organic layer (Chloroform).
- Dry the organic layer by passing it through a Pasteur pipette packed with anhydrous sodium sulfate.
- Transfer to a GC vial for injection.

## Protocol B: Direct Solubilization for NMR/HPLC

- Objective: Maintain the salt form for solubility in polar solvents.
- Solvent: Deuterium Oxide (D<sub>2</sub>O) or DMSO-d<sub>6</sub>.
- Concentration: 10 mg/mL.[\[5\]](#)[\[6\]](#)
- Note: The 2HCl salt is sparingly soluble in pure ethanol but highly soluble in water and DMSO [\[1\]](#).

## Analytical Methodologies

### Method 1: GC-MS (Screening & Fragmentation Analysis)

- Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
- Column: DB-1MS or HP-5MS (30 m × 0.25 mm × 0.25 μm).
- Inlet: Splitless mode at 250°C.

Fragmentation Logic: The mass spectrum of 2C-B-BZP is dominated by the benzylic cleavage. The bond between the benzylic carbon and the piperazine nitrogen is the weakest link.

- Base Peak (m/z 229/231): The 4-bromo-2,5-dimethoxybenzyl cation. The presence of bromine creates a characteristic 1:1 isotopic doublet at 229 and 231.
- Piperazine Fragment (m/z 85): The piperazine ring fragment.
- Molecular Ion (m/z 314/316): Often weak but visible.

Table 1: Key Diagnostic Ions (EI Source, 70eV)

Ion (m/z)	Relative Abundance	Structural Assignment
229	100% (Base Peak)	4-Br-2,5-(OMe) <sub>2</sub> -Benzyl Cation ( <sup>79</sup> Br)
231	~98%	4-Br-2,5-(OMe) <sub>2</sub> -Benzyl Cation ( <sup>81</sup> Br)
85	10-20%	Piperazine ring fragment
56	15-25%	C <sub>3</sub> H <sub>6</sub> N <sup>+</sup> (Piperazine ring cleavage)
314	<5%	Molecular Ion (M <sup>+</sup> )

Critical Warning: Regioisomers (e.g., 2,3-dimethoxy or 3,4-dimethoxy analogs) produce nearly identical mass spectra. GC-MS cannot be the sole confirmatory technique. [2][3][7]

## Method 2: FTIR-ATR (Differentiation)

- Technique: Attenuated Total Reflectance (ATR) on a Diamond crystal.[3]
- Objective: Distinguish regioisomers based on aromatic substitution patterns.

Diagnostic Bands:

- C-O Stretch: Strong bands at 1200–1040  $\text{cm}^{-1}$  (Methoxy groups).
- C-H Bending (Aromatic): The "fingerprint" region (600–900  $\text{cm}^{-1}$ ) is specific to the 1,2,4,5-tetrasubstitution pattern of the benzene ring.
- Amine Salts: Broad ammonium band ~2400–3000  $\text{cm}^{-1}$  (if analyzing the HCl salt directly).

## Method 3: Nuclear Magnetic Resonance (NMR)

- Instrument: 400 MHz (minimum).[5]
- Solvent:  $\text{D}_2\text{O}$  (for HCl salt).

Interpretation Strategy: The symmetry of the 2,5-dimethoxy substitution results in two distinct singlets in the aromatic region, which proves the para relationship of the protons (positions 3 and 6).

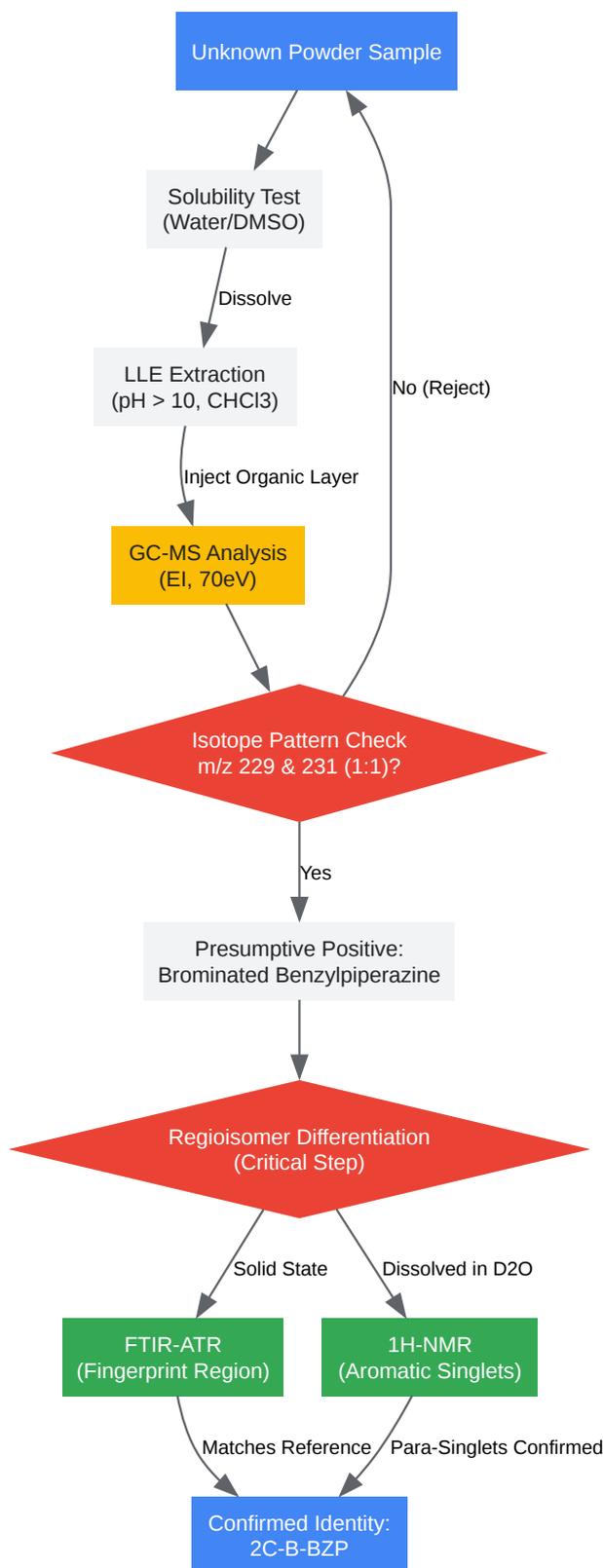
Table 2:  $^1\text{H}$ -NMR Assignments ( $\text{D}_2\text{O}$ )

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
7.2 - 7.4	Singlet	1H	Ar-H (Position 6)
7.0 - 7.1	Singlet	1H	Ar-H (Position 3)
4.3	Singlet	2H	Benzylic $\text{CH}_2$
3.8 - 3.9	Singlet	6H	2 x $\text{OCH}_3$ (Methoxy)
3.4 - 3.6	Broad Multiplet	8H	Piperazine Ring Protons

Note: In D<sub>2</sub>O, the amine protons (NH) exchange and are not visible.

## Visualized Workflow & Logic

The following diagram illustrates the decision tree for confirming 2C-B-BZP, highlighting the necessity of the multi-method approach.



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Caption: Analytical decision tree emphasizing the requirement for FTIR/NMR to resolve regioisomers after GC-MS screening.

## References

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